5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Scientific Research Applications
Research Applications of Fluoropyrimidines
Cancer Treatment
Fluoropyrimidines, particularly 5-FU, have been a cornerstone in the treatment of various cancers, including gastrointestinal, breast, head and neck, and colorectal cancers. They work by inhibiting DNA synthesis, which is critical for cancer cell growth and proliferation. The effectiveness and toxic side effects of 5-FU are significantly influenced by the activity of the enzyme dihydropyrimidine dehydrogenase (DPD), which metabolizes 5-FU in the liver. Variants in the DPYD gene, encoding DPD, can lead to severe toxicity in patients undergoing 5-FU-based chemotherapy (Harris, Carpenter, & Diasio, 1991).
Predictive Biomarkers
Research has identified DPYD gene polymorphisms as predictive biomarkers for 5-FU toxicity, enabling personalized chemotherapy regimens. This approach aims to mitigate the risk of severe adverse effects while optimizing cancer treatment efficacy. For example, the Y186C DPYD variant, specific to individuals of African descent, has been linked to severe toxicity in patients treated with 5-FU, highlighting the potential for an individualized medicine approach (Saif, Lee, Offer, McConnell, Relias, & Diasio, 2014).
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2S/c1-4-6-11-9-22-17-15(18(25)24(3)19(26)23(17)2)16(11)27-10-12-13(20)7-5-8-14(12)21/h5,7-9H,4,6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDLTCAYDNMJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=C(C=CC=C3Cl)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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